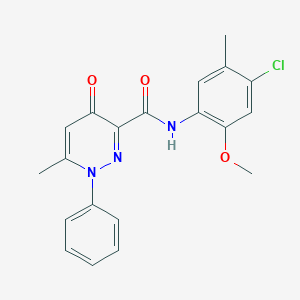
N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide, also known as A-366, is a synthetic compound that belongs to the class of piperazine derivatives. A-366 has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer and neurological disorders.
作用机制
N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide exerts its therapeutic effects by targeting specific enzymes involved in epigenetic regulation, such as EZH2 and HDAC6. EZH2 is a histone methyltransferase that catalyzes the methylation of histone H3 lysine 27 (H3K27), leading to gene silencing and chromatin compaction. This compound inhibits the activity of EZH2, leading to the reactivation of tumor suppressor genes and the inhibition of cancer cell growth. HDAC6, on the other hand, is a histone deacetylase that regulates the acetylation of alpha-tubulin, a protein involved in the regulation of microtubule dynamics. This compound inhibits the activity of HDAC6, leading to the accumulation of acetylated alpha-tubulin and the promotion of protein degradation and transport.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, this compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In neuronal cells, this compound promotes the degradation and clearance of misfolded proteins, such as tau and alpha-synuclein, which are involved in the pathogenesis of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide has several advantages for lab experiments, including its high yield and purity, its specificity for EZH2 and HDAC6, and its potential therapeutic applications in various diseases. However, this compound also has some limitations, including its relatively high cost and the need for further studies to determine its long-term safety and efficacy in humans.
未来方向
There are several future directions for the research and development of N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide. One direction is to optimize the synthesis method to reduce the cost and increase the yield of this compound. Another direction is to investigate the potential therapeutic applications of this compound in other diseases, such as autoimmune diseases and viral infections. Furthermore, future studies should focus on determining the long-term safety and efficacy of this compound in humans, as well as its potential for combination therapy with other drugs.
合成方法
The synthesis of N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide involves the reaction of 1-adamantylmethylamine with 4-(2,3-dimethylphenyl)piperazine-1-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
科学研究应用
N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and leukemia. This compound achieves this by targeting the histone methyltransferase enhancer of zeste homolog 2 (EZH2), which is overexpressed in many cancer types. In addition, this compound has shown promise in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by targeting the histone deacetylase 6 (HDAC6) enzyme, which is involved in the regulation of protein degradation and transport.
属性
IUPAC Name |
N-(1-adamantylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O/c1-17-4-3-5-22(18(17)2)26-6-8-27(9-7-26)23(28)25-16-24-13-19-10-20(14-24)12-21(11-19)15-24/h3-5,19-21H,6-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPXYAFGCVJERI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NCC34CC5CC(C3)CC(C5)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


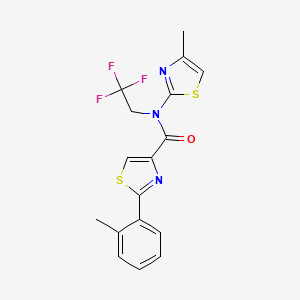
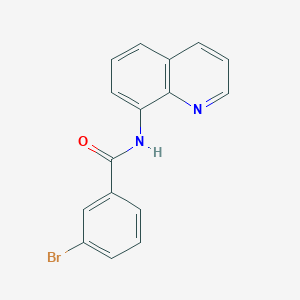
![5-[2-(6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B7646884.png)
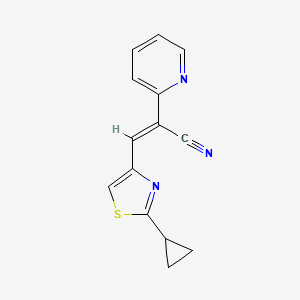
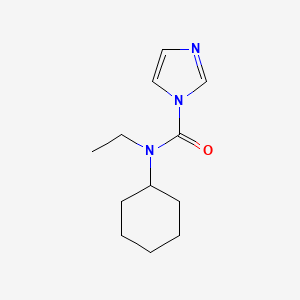
![6-cyclopropyl-N-[(2-methoxyphenyl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7646904.png)
![(5-fluoro-8-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(2-methoxyphenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7646915.png)
![N-[3-chloro-4-[[5-(3-chlorophenyl)-1,3-oxazol-2-yl]methylamino]phenyl]acetamide](/img/structure/B7646919.png)
![2-[(2-Bromophenyl)methyl]-5-(3,4-dimethoxyphenyl)tetrazole](/img/structure/B7646926.png)
![1-(2-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine](/img/structure/B7646927.png)
![(2S)-2-phenyl-2-[[5-(trifluoromethyl)pyridin-2-yl]amino]ethanol](/img/structure/B7646933.png)
![2-[[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7646943.png)
